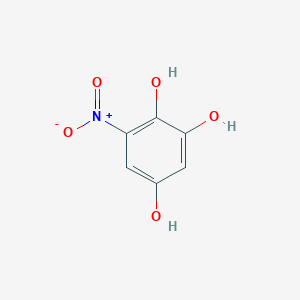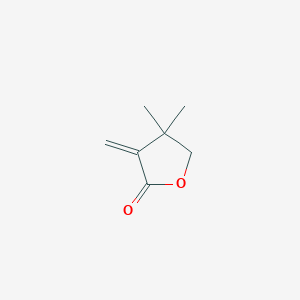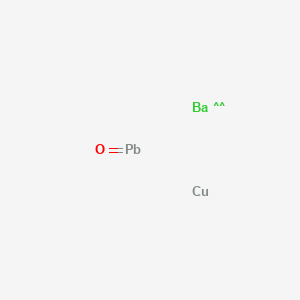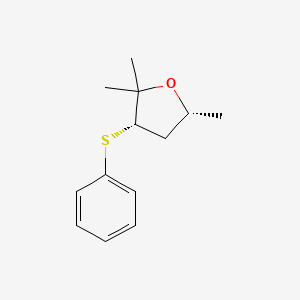
1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol is a unique organic compound characterized by its anhydro and thio functionalities
Preparation Methods
The synthesis of 1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of mannofuranosyl bromide, which undergoes a series of reactions including deoxygenation and thiolation to yield the desired compound . The reaction conditions often involve the use of sodium sand in toluene at elevated temperatures (e.g., 75°C) for several hours . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include sodium sand, toluene, and various oxidizing or reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol exerts its effects involves interactions with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The anhydro functionality may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol can be compared with other similar compounds, such as:
1,5-Anhydro-3,4-bis-O-(tert-butyl(dimethyl)silyl)-2,6-dideoxy-L-arabino-hex-1-enitol: Similar anhydro and deoxy functionalities but different substituents.
4,5-Anhydro-1,2-dideoxy-1-(3,3-dimethyl-2-oxiranyl)-3-C-methylpentitol: Contains an anhydro group and a different set of substituents.
3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-: Another anhydro compound with different functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
CAS No. |
178753-35-0 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(3S,5R)-2,2,5-trimethyl-3-phenylsulfanyloxolane |
InChI |
InChI=1S/C13H18OS/c1-10-9-12(13(2,3)14-10)15-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-,12+/m1/s1 |
InChI Key |
YKKAMEMTBQGCNU-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(O1)(C)C)SC2=CC=CC=C2 |
Canonical SMILES |
CC1CC(C(O1)(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
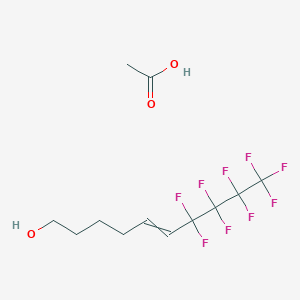
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
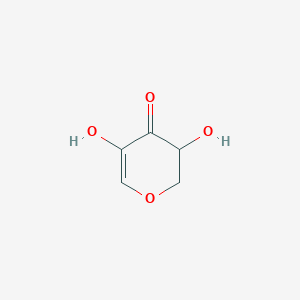
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
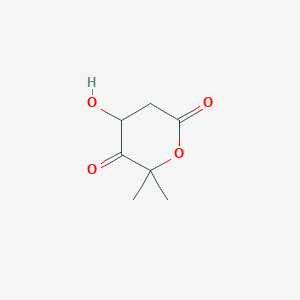
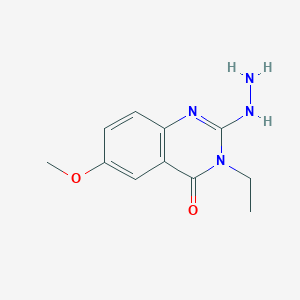
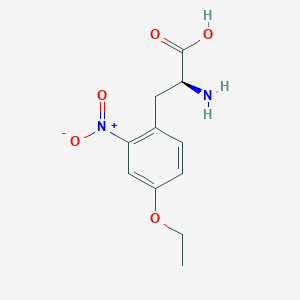

![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
